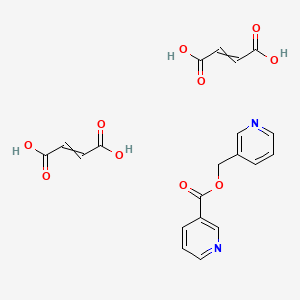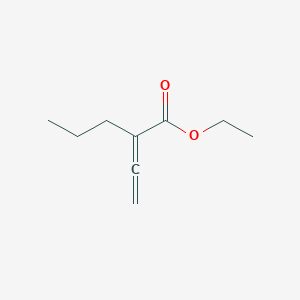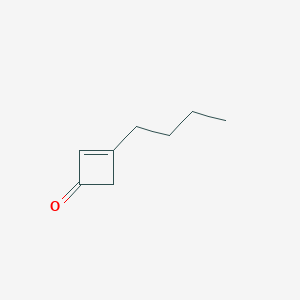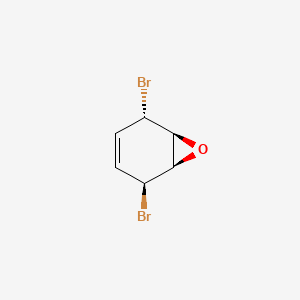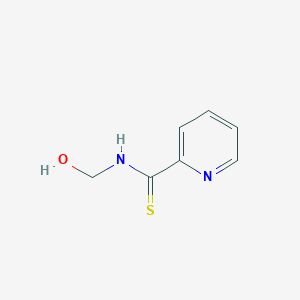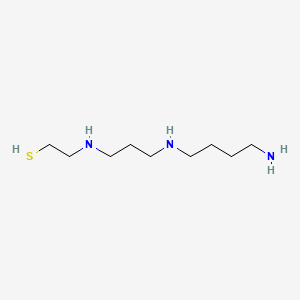
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of amines and thiols. This compound features both an amine group and a thiol group, making it a versatile molecule in various chemical reactions and applications. The presence of these functional groups allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethanethiol with 1,3-diaminopropane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Scientific Research Applications
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- involves its interaction with molecular targets through its amine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amine groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a single thiol group.
1,3-Diaminopropane: An amine compound with two primary amine groups.
Cysteamine: Contains both an amine and a thiol group, similar to Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-.
Uniqueness
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is unique due to its combination of multiple amine groups and a thiol group, allowing it to participate in diverse chemical reactions and making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
45112-10-5 |
|---|---|
Molecular Formula |
C9H23N3S |
Molecular Weight |
205.37 g/mol |
IUPAC Name |
2-[3-(4-aminobutylamino)propylamino]ethanethiol |
InChI |
InChI=1S/C9H23N3S/c10-4-1-2-5-11-6-3-7-12-8-9-13/h11-13H,1-10H2 |
InChI Key |
ASAYMENCPKWYPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNCCS)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




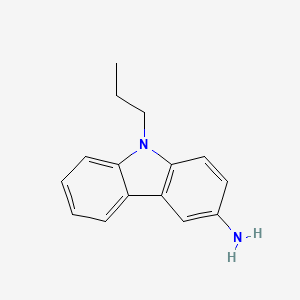

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)



